Bis-(2-ethylhexanoyl) peroxide

Description

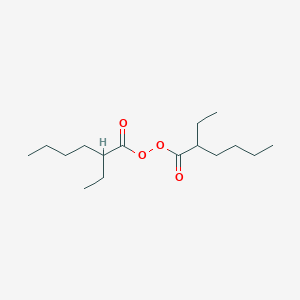

Bis-(2-ethylhexanoyl) peroxide is an organic peroxide initiator widely used in industrial polymerization processes. Structurally, it consists of two 2-ethylhexanoyl groups linked via a peroxide bond (–O–O–). This compound is valued for its ability to generate free radicals under thermal or photolytic conditions, making it effective in initiating chain reactions for producing polymers like polyethylene and polyvinyl chloride.

Properties

CAS No. |

1069-22-3 |

|---|---|

Molecular Formula |

C16H30O4 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

2-ethylhexanoyl 2-ethylhexaneperoxoate |

InChI |

InChI=1S/C16H30O4/c1-5-9-11-13(7-3)15(17)19-20-16(18)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3 |

InChI Key |

ZTFSXSAVDJCOLB-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)OOC(=O)C(CC)CCCC |

Canonical SMILES |

CCCCC(CC)C(=O)OOC(=O)C(CC)CCCC |

Other CAS No. |

1069-22-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Analysis of Hazards and Regulations

- Benzoyl Peroxide : Requires medical monitoring for workers due to respiratory and dermal irritation risks .

- This compound: Likely necessitates control measures like enclosed processes or local exhaust ventilation, as recommended for sensitizers and toxic compounds in .

- Di-(3,5,5-trimethylhexanoyl) Peroxide: Classified as self-reactive, with concentration-dependent storage protocols (e.g., ≤52% active compound) .

Q & A

Q. Table 1: Comparison of Peroxide Testing Methods

| Method | Sensitivity (ppm) | Applicability | Safety Requirements |

|---|---|---|---|

| Test Strips | 10–100 | Unexpired chemicals | Lab personnel permitted |

| Iodide Test | 1–1000 | Expired chemicals | Faculty/staff supervision |

| DSC | N/A | Thermal decomposition | Controlled environment |

Q. Table 2: Decomposition Byproducts of this compound

| Byproduct | Detection Method | Hazard Class |

|---|---|---|

| 2-Ethylhexanoic acid | GC-MS | Irritant (Skin) |

| Carbon dioxide | FTIR | Non-toxic |

| Aldehydes | HPLC-UV | Carcinogenic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.